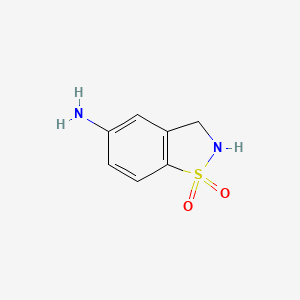

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial and Antiviral Activities

The compound exhibits significant antimicrobial and antiviral properties, which are crucial in the development of new therapeutic agents. The benzothiazole moiety is known for its ability to inhibit various pathogens, making derivatives of this compound potential candidates for further research in infectious disease treatment.

Anticancer Properties

Research indicates that 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine may possess anticancer activities. Similar compounds have shown effectiveness against several cancer cell lines by inhibiting specific protein kinases involved in tumor growth. For instance, derivatives have been identified that inhibit protein kinase CK2 with an IC50 value of 0.85 ± 0.09 μM.

Enzyme Inhibition

The compound's sulfonamide group contributes to its enzyme inhibitory properties. It has been studied for its interactions with various enzymes that play roles in cellular signaling pathways and gene expression. This mechanism is vital for understanding how it can be utilized in drug design and development.

Structure Activity Relationship

Understanding the structure activity relationship (SAR) of this compound is essential for optimizing its biological activity. The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole | Similar structure but lacks an amine group | Different biological activity |

| 1,2-Benzisothiazoline 1,1-dioxide | Similar chemical properties | Distinct reactivity profile |

| 4H-1,2,4-Benzothiadiazine 1,1-dioxide | Known diuretic and antihypertensive agent | Unique therapeutic applications |

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the anti-tubercular activity of benzothiazole derivatives. For instance:

- A study highlighted the synthesis of new benzothiazole-based compounds that demonstrated better inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The synthesized compounds showed improved binding affinity to target proteins involved in the pathogen's survival .

- Another investigation into the pharmacokinetics of these derivatives revealed that certain compounds had high selectivity and better bioavailability (>52%) when administered orally .

These findings underscore the potential of benzothiazole derivatives as viable candidates for developing new anti-infective agents.

Mécanisme D'action

Target of Action

Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, Dotinurad, a selective URAT1 inhibitor, has shown significant inhibitory activity on urate uptake and URAT1-mediated urate transport in human renal proximal tubule epithelial cells (RPTECs) .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Dotinurad, a similar compound, has been found to be an effective selective urate reabsorption inhibitor, whose efficacy increases as plasma urate levels decrease .

Analyse Biochimique

Biochemical Properties

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine can be synthesized through several methods. One common method involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Shares a similar structure but lacks the amine group.

1,2-Benzisothiazoline 1,1-dioxide: Another derivative with similar chemical properties but different biological activity.

4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its use as a diuretic and antihypertensive agent.

Uniqueness: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .

Activité Biologique

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine (CAS No. 916438-50-1) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 5-amino-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione. Its molecular formula is C7H6N2O2S, and it features a benzothiazole core that contributes to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities including:

- Antidiabetic Effects : Recent studies have shown that compounds structurally related to benzothiazole can act as potent inhibitors of α-glucosidase. For instance, derivatives of benzothiazole demonstrated IC50 values ranging from 2.62 to 10.11 µM against this enzyme, outperforming the standard drug acarbose (IC50 = 37.38 µM) .

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antibacterial properties. For example, a study reported enhanced antibacterial activity in compounds derived from the benzothiazole scaffold .

The biological effects of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to the active sites of enzymes such as α-glucosidase. Kinetic studies suggest a competitive inhibition mechanism .

- Molecular Interactions : In silico studies have provided insights into how these compounds interact at the molecular level with target proteins. The binding affinities and interaction patterns are crucial for understanding their pharmacodynamics .

Case Studies and Experimental Findings

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Activities

In one notable study involving diabetic rats treated with compound 2B at doses of 10 mg/kg and 20 mg/kg, significant reductions in blood glucose levels were observed over a period of 28 days . These findings underscore the potential of this compound in managing diabetes.

Propriétés

IUPAC Name |

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJCXILJVCSLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.